molecular formula C13H12BrNO B12089922 3-Bromo-5-(4-ethoxyphenyl)pyridine

3-Bromo-5-(4-ethoxyphenyl)pyridine

Cat. No.: B12089922
M. Wt: 278.14 g/mol
InChI Key: BHZBXORXIRXQQD-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-ethoxyphenyl)pyridine: is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyridine, substituted with a bromine atom at the 3-position and a 4-ethoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-ethoxyphenyl)pyridine typically involves the bromination of 5-(4-ethoxyphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-ethoxyphenyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, where the bromine atom is replaced by an aryl group.

    Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(4-ethoxyphenyl)pyridine is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. It can be used to synthesize molecules that target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethoxyphenyl)pyridine in chemical reactions involves the activation of the bromine atom, which can participate in various substitution and coupling reactions. The molecular targets and pathways depend on the specific reactions and applications. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-bromo-5-(4-ethoxyphenyl)pyridine

InChI

InChI=1S/C13H12BrNO/c1-2-16-13-5-3-10(4-6-13)11-7-12(14)9-15-8-11/h3-9H,2H2,1H3

InChI Key

BHZBXORXIRXQQD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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